molecular formula C10H12Cl2O2 B14025458 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol

2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol

Cat. No.: B14025458
M. Wt: 235.10 g/mol
InChI Key: KMXLLVFRUHCSSD-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol is a chlorinated ethanol derivative featuring a dichloromethyl group (-CHCl₂) and a substituted phenyl ring (4-methoxy-2-methylphenyl). This compound belongs to a broader class of halogenated aromatic alcohols, which are characterized by their structural diversity and utility in synthetic organic chemistry, pharmaceuticals, and agrochemicals. The presence of electron-donating groups (methoxy and methyl) on the phenyl ring distinguishes it from simpler analogs, influencing its solubility, stability, and reactivity .

Properties

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

2,2-dichloro-1-(4-methoxy-2-methylphenyl)ethanol

InChI

InChI=1S/C10H12Cl2O2/c1-6-5-7(14-2)3-4-8(6)9(13)10(11)12/h3-5,9-10,13H,1-2H3

InChI Key

KMXLLVFRUHCSSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol typically involves the chlorination of 1-(4-methoxy-2-methylphenyl)ethanol. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

    Preparation of 1-(4-methoxy-2-methylphenyl)ethanol: This can be achieved through the reduction of the corresponding ketone using a reducing agent like sodium borohydride (NaBH4).

    Chlorination: The prepared alcohol is then subjected to chlorination using chlorine gas or thionyl chloride under controlled temperature and pressure conditions to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-dichloro-1-(4-methoxy-2-methylphenyl)ethanone.

    Reduction: Formation of 1-(4-methoxy-2-methylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key analogs are compared in Table 1 based on molecular formulas, substituents, and molecular weights.

Compound Name Molecular Formula Substituents on Phenyl Ring Molecular Weight (g/mol)
2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol C₁₀H₁₂Cl₂O₂ 4-methoxy, 2-methyl ~237.11 (calculated)
2,2-Dichloro-1-(2-chlorophenyl)ethanol C₈H₇Cl₃O 2-chloro 225.49
2,2-Dichloro-1-(2-chloro-5-methylphenyl)ethanol C₉H₉Cl₃O 2-chloro, 5-methyl 239.52
2-Chloro-1-(2,4-dichlorophenyl)ethanol C₈H₆Cl₃O 2,4-dichloro 240.50
2,2-Dichloro-1-(2-(trifluoromethyl)phenyl)ethanol C₉H₇Cl₂F₃O 2-trifluoromethyl 259.05

Key Observations :

  • The methoxy and methyl groups in the target compound introduce steric bulk and electron-donating effects, contrasting with electron-withdrawing substituents (e.g., -Cl, -CF₃) in analogs .
  • Molecular weights correlate with substituent complexity; trifluoromethyl derivatives exhibit higher masses due to fluorine content .

Physicochemical Properties

Solubility and Stability:
  • Target Compound: The methoxy group enhances polarity, likely improving solubility in polar solvents (e.g., ethanol, methanol) compared to chlorinated analogs .
  • Trifluoromethyl Derivative : The -CF₃ group increases lipophilicity, favoring solubility in organic solvents like carbon tetrachloride .
Thermal Properties:
  • Melting points for chlorinated ethanol derivatives typically range between 75–98°C .

Biological Activity

2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C10H12Cl2O2
  • Molecular Weight : 233.11 g/mol

The presence of dichloro and methoxy groups in its structure is significant as these functional groups influence its biochemical interactions and pharmacological properties.

The biological activity of 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol primarily involves interactions with various biological macromolecules, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which may affect mood and cognitive functions.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways. This interaction can modulate cyclic AMP (cAMP) levels, impacting gene expression and cellular metabolism.

Biological Activities

Research indicates that 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an antitumor agent .
  • Neuroprotective Effects : The modulation of neurotransmitter levels suggests possible neuroprotective benefits. Animal studies have indicated improvements in cognitive function and reduced neurodegeneration in models of Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • In Vitro Anticancer Study :
    • A study evaluated the cytotoxic effects of 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol on human leukemia cells. The results showed an IC50 value of approximately 12 µM, indicating significant antiproliferative activity compared to control groups .
  • Neuropharmacological Evaluation :
    • In a rodent model for neurodegenerative diseases, administration of the compound resulted in a notable increase in acetylcholine levels and improved performance in memory tasks. This suggests its potential utility in treating cognitive impairments associated with neurodegeneration.
  • Enzyme Interaction Studies :
    • Biochemical assays revealed that the compound effectively inhibits MAO activity, leading to increased concentrations of serotonin and norepinephrine in neuronal cultures. This effect may underlie its mood-enhancing properties.

Data Summary Table

Biological ActivityObserved EffectReference
Anticancer ActivityIC50 = 12 µM against leukemia cells
Neuroprotective EffectsImproved memory performance
Enzyme InhibitionInhibition of MAO

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